molecular formula C16H14N4 B6457770 N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine CAS No. 2549018-67-7

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine

Cat. No.: B6457770
CAS No.: 2549018-67-7
M. Wt: 262.31 g/mol
InChI Key: HTOGNFWHICYPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine” is a compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their excellent biological activity and are considered promising compounds in various fields . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyclopropylamine . For instance, cyclopropylamine has been used in the synthesis of N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrimidine ring fused with a quinoline ring. Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Scientific Research Applications

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine has been studied extensively in recent years due to its potential applications in various scientific fields. This molecule has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been used in the synthesis of other compounds, such as benzodiazepines, which have been used in the treatment of anxiety and insomnia. This compound has also been studied for its potential applications in the field of drug delivery, as it has been found to be a promising carrier for drug molecules.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is a relatively easy molecule to synthesize in the laboratory, making it an ideal molecule for use in laboratory experiments. It is also non-toxic, making it safe for use in laboratory experiments. However, it should be noted that this compound is a relatively unstable molecule, and can easily decompose under certain conditions. Therefore, it is important to ensure that the conditions used for its synthesis and storage are carefully controlled.

Future Directions

There are a number of potential future directions for N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine research. These include further research into its potential applications in the field of drug delivery, as well as its potential use as a scaffold for the synthesis of other compounds. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into its mechanism of action could lead to a better understanding of its effects on the body, and could lead to the development of more effective treatments.

Synthesis Methods

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine can be synthesized through a number of methods. One of the most common methods is the condensation reaction between cyclopropyl amine and quinolin-5-yl pyrimidine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and produces a mixture of this compound and N-cyclopropyl-4-(quinolin-5-yl)pyrimidin-2-amine. The desired compound can then be isolated by column chromatography. Other methods of synthesis include the use of the Ugi reaction, the Biginelli reaction, and the Knoevenagel condensation.

Properties

IUPAC Name

N-cyclopropyl-5-quinolin-5-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-3-13(14-4-2-8-17-15(14)5-1)11-9-18-16(19-10-11)20-12-6-7-12/h1-5,8-10,12H,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOGNFWHICYPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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